molecular formula C12H12ClNO B7673425 5-Chloro-8-propoxyquinoline

5-Chloro-8-propoxyquinoline

Cat. No.: B7673425
M. Wt: 221.68 g/mol
InChI Key: FMJKPVGWYYIWSM-UHFFFAOYSA-N
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Description

5-Chloro-8-propoxyquinoline is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a quinoline ring substituted with a chlorine atom at the 5-position and a propoxy group at the 8-position, giving it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-propoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by the introduction of a propoxy group. One common method includes:

    Chlorination: 8-hydroxyquinoline is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position.

    Propoxylation: The chlorinated intermediate is then reacted with propyl alcohol in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-propoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Chloro-8-propoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-propoxyquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-propoxyquinoline stands out due to its unique propoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-8-propoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJKPVGWYYIWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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